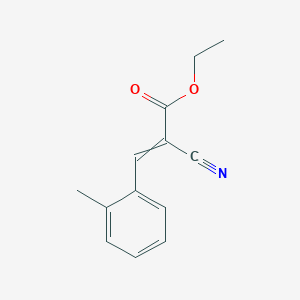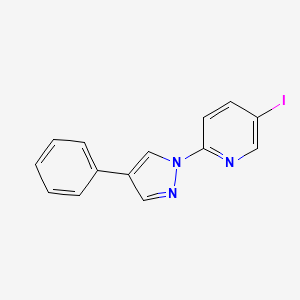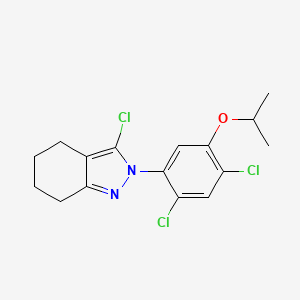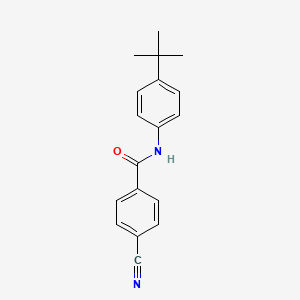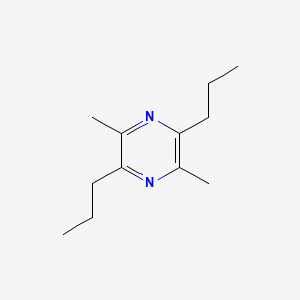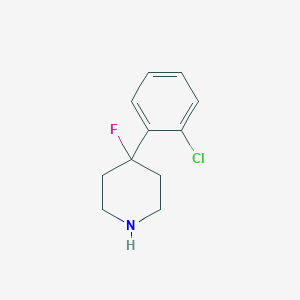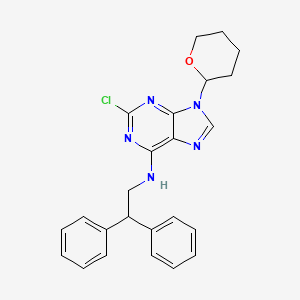
2-Chloro-N-(2,2-diphenylethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(2,2-diphenylethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a purine base, a tetrahydropyran ring, and a diphenylethyl group. The presence of these functional groups makes it an interesting subject for chemical synthesis and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,2-diphenylethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine base: This can be achieved through the condensation of appropriate amines and aldehydes under controlled conditions.
Introduction of the tetrahydropyran ring: This step involves the cyclization of a suitable precursor in the presence of an acid catalyst.
Attachment of the diphenylethyl group: This is usually done through a nucleophilic substitution reaction, where the diphenylethyl group is introduced using a suitable halide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Chloro-N-(2,2-diphenylethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
科学研究应用
2-Chloro-N-(2,2-diphenylethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Chloro-N-(2,2-diphenylethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
相似化合物的比较
Similar Compounds
2-Chloro-N-(2,2-diphenylethyl)acetamide: Similar structure but lacks the purine base and tetrahydropyran ring.
9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine: Similar structure but lacks the diphenylethyl group.
Uniqueness
2-Chloro-N-(2,2-diphenylethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
264608-14-2 |
|---|---|
分子式 |
C24H24ClN5O |
分子量 |
433.9 g/mol |
IUPAC 名称 |
2-chloro-N-(2,2-diphenylethyl)-9-(oxan-2-yl)purin-6-amine |
InChI |
InChI=1S/C24H24ClN5O/c25-24-28-22(21-23(29-24)30(16-27-21)20-13-7-8-14-31-20)26-15-19(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-6,9-12,16,19-20H,7-8,13-15H2,(H,26,28,29) |
InChI 键 |
IAYRIHTWDIGAPZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)N2C=NC3=C(N=C(N=C32)Cl)NCC(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1-piperidinyl)phenyl]isonicotinamide](/img/structure/B8700885.png)
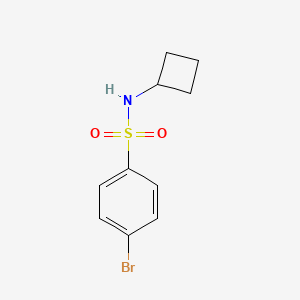
![3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-ol](/img/structure/B8700903.png)
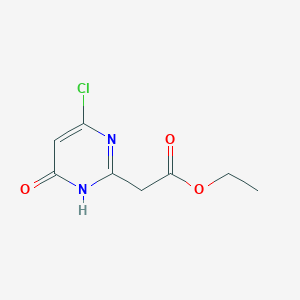
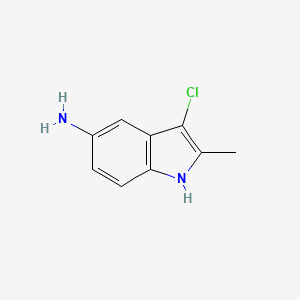
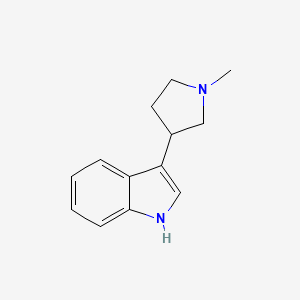
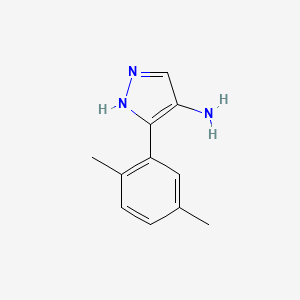
![1H-Imidazole-4-carbonitrile, 1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-5-[(trimethylsilyl)ethynyl]-(9CI)](/img/structure/B8700934.png)
